5,5'-Dimethoxycarbonyl-2,2'-bipyridine
CAS No.: 1762-45-4
Cat. No.: VC7798673
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1762-45-4 |
---|---|
Molecular Formula | C14H12N2O4 |
Molecular Weight | 272.26 |
IUPAC Name | methyl 6-(5-methoxycarbonylpyridin-2-yl)pyridine-3-carboxylate |
Standard InChI | InChI=1S/C14H12N2O4/c1-19-13(17)9-3-5-11(15-7-9)12-6-4-10(8-16-12)14(18)20-2/h3-8H,1-2H3 |
Standard InChI Key | NJAYXDBLSXUUGN-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
5,5'-Dimethoxycarbonyl-2,2'-bipyridine belongs to the bipyridine family, featuring two pyridine rings connected by a single bond at the 2- and 2'-positions. The methoxycarbonyl (-COOCH) groups at the 5- and 5'-positions introduce electron-withdrawing effects, influencing its reactivity and coordination chemistry. The planar structure facilitates π-π stacking interactions, making it suitable for applications in supramolecular chemistry .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 272.26 g/mol | |
Appearance | White crystalline powder | |
Melting Point | 113–117°C | |
Storage Conditions | Room temperature, sealed |
Spectral Characteristics
The compound’s UV-Vis spectrum exhibits a near 288 nm in aqueous solutions, attributed to π→π* transitions within the conjugated bipyridine system . Infrared spectroscopy reveals strong carbonyl (C=O) stretching vibrations at approximately 1720 cm, consistent with ester functional groups .
Synthesis and Industrial Production
Historical Synthesis Routes
The first reported synthesis of 5,5'-Dimethoxycarbonyl-2,2'-bipyridine dates to 1946, involving a four-step process:
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Bromination: Treatment of precursor pyridine derivatives with phosphorus(III) bromide at 190°C .
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Coupling: Copper-mediated Ullmann coupling to form the bipyridine backbone .
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Oxidation: Potassium permanganate (KMnO) in aqueous medium to introduce carboxyl groups .
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Esterification: Sulfuric acid-catalyzed reaction with methanol to yield the final methoxycarbonyl groups .
Modern Manufacturing Practices
Industrial-scale production, as practiced by Henan Tianfu Chemical Co., Ltd, emphasizes efficiency and purity (>99%). The process integrates continuous flow reactors to optimize yield and reduce waste . Key challenges include controlling byproducts during esterification and ensuring consistent crystallinity.
Table 2: Industrial Synthesis Parameters
Parameter | Condition |
---|---|
Catalyst | Copper nanoparticles |
Reaction Temperature | 150–190°C |
Purification Method | Recrystallization (ethanol) |
Annual Production Capacity | 1,000 kilograms/month |
Pharmaceutical and Chemical Applications
Role in Drug Development
As a pharmaceutical intermediate, 5,5'-Dimethoxycarbonyl-2,2'-bipyridine is employed in synthesizing antitumor and cardiovascular agents. Its bipyridine core serves as a chelating agent for metal ions, enhancing the bioavailability of metal-based therapeutics . For example, platinum(II) complexes derived from this compound have shown promise in targeting DNA replication in cancer cells .
Coordination Chemistry
The compound’s ability to coordinate transition metals (e.g., Ru, Fe) enables its use in catalytic systems. Ruthenium complexes incorporating this ligand exhibit photocatalytic activity, applicable in water-splitting technologies .
Supplier | Package Size | Price (USD) |
---|---|---|
Henan Tianfu | 25 kg/drum | $8,000 |
TCI Chemicals | 100 mg | $80 |
Energy Chemical | 1 kg | $1,200 |
Future Research Directions
Despite its established utility, gaps persist in understanding the compound’s environmental impact and metabolic pathways. Recent advances in green chemistry advocate for solvent-free synthesis methods to enhance sustainability. Additionally, computational studies could optimize its electronic properties for advanced materials applications.
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